N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-nitrobenzamide
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Overview
Description
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-nitrobenzamide is a complex organic compound that features a unique structure combining a thiazole ring with an acenaphthene backbone and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The acenaphthene backbone is then introduced via Friedel-Crafts acylation or alkylation reactions. Finally, the nitrobenzamide moiety is attached through nucleophilic substitution reactions, often using nitrobenzoyl chloride as a reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity. Solvent recovery and recycling, as well as waste minimization strategies, are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide
- N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-5-nitro-1-benzothiophene-2-carboxamide
- N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide
Uniqueness
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Biological Activity
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C24H16N2OS
- Molecular Weight : 380.4616 g/mol
- CAS Number : 6262-41-5
The biological activity of this compound is largely attributed to the presence of the nitro group, which plays a dual role as both a pharmacophore and a toxicophore. The nitro group can undergo reduction to form reactive intermediates that interact with biomolecules, leading to various pharmacological effects:
- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. They can produce toxic intermediates upon reduction that bind covalently to DNA, causing cellular damage and death. This mechanism is similar to that observed in other nitro-containing drugs like metronidazole .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting key enzymes involved in inflammatory processes. Studies have shown that nitrobenzamide derivatives can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial for the synthesis of inflammatory mediators .
- Anticancer Potential : Research indicates that compounds with similar structures have shown promise in cancer treatment by inducing apoptosis in tumor cells. The mechanism often involves the generation of reactive oxygen species (ROS) and disruption of redox balance within the cells .
Biological Activity Overview
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several nitrobenzamide derivatives, including this compound. Results indicated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .
- Anti-inflammatory Research : In vitro studies demonstrated that this compound effectively inhibited the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS). This suggests its potential as an anti-inflammatory agent by modulating immune responses .
- Cancer Cell Studies : A recent investigation into the anticancer properties revealed that this compound could induce cell cycle arrest and apoptosis in breast cancer cell lines through ROS-mediated pathways. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
Properties
IUPAC Name |
2-nitro-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-19(13-5-1-2-7-15(13)23(25)26)22-20-21-18-14-6-3-4-11-8-9-12(17(11)14)10-16(18)27-20/h1-7,10H,8-9H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZYEVANJZGXQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=CC=C5[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.